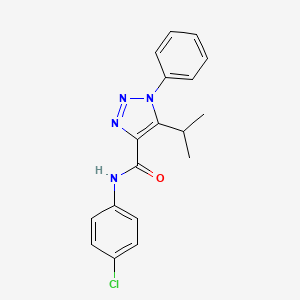
N-(4-chlorophenyl)-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C18H17ClN4O and its molecular weight is 340.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(4-chlorophenyl)-1-phenyl-5-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide is a compound of interest due to its diverse biological activities. This article synthesizes available research findings on its biological activity, including antiproliferative effects, mechanisms of action, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound features a triazole ring, which is known for its pharmacological significance. The presence of the 4-chlorophenyl and propan-2-yl groups contributes to its unique properties. The chemical formula is C16H16ClN5O, with a molecular weight of approximately 325.78 g/mol.
Antiproliferative Activity
Recent studies have demonstrated that triazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For example, compounds similar to this compound have shown promising results against leukemia and solid tumors.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| 4a | K562 | 6.5 | |
| 4b | MOLT-4 | 8.3 | |
| 4c | HL-60 | 7.0 | |
| N-(4-chlorophenyl)-1-phenyl... | Jurkat | TBD | Current Study |
The compound's IC50 values indicate its potency in inhibiting cell growth. The mechanism of action may involve induction of apoptosis and disruption of mitochondrial function, as evidenced by morphological changes in treated cells.
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Studies have shown that treatment with triazole derivatives leads to morphological changes characteristic of apoptosis, such as chromatin condensation and the formation of apoptotic bodies .
- DNA Damage : The compound has been reported to induce DNA fragmentation in Jurkat T-cells without direct intercalation into DNA, suggesting a novel mechanism of action that warrants further investigation .
- Mitochondrial Dysfunction : Reduction in mitochondrial membrane potential has been observed following treatment with similar triazole compounds, indicating potential mitochondrial-targeting effects .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of triazole derivatives. Key observations include:
- Substituent Effects : The presence of electron-withdrawing groups such as chlorine enhances antiproliferative activity by increasing the electron deficiency of the aromatic system, facilitating interactions with biological targets .
- Triazole Ring : The triazole moiety is essential for the compound's biological properties; modifications to this ring can significantly alter activity profiles .
Case Study 1: Anticancer Activity
In a recent study focusing on N-(4-thiocyanatophenyl)-1H-1,2,3-triazole derivatives, it was found that these compounds exhibited significant cytotoxicity against various leukemia cell lines comparable to established chemotherapeutics like doxorubicin .
Case Study 2: Mechanistic Insights
A detailed mechanistic study revealed that similar triazole compounds induced apoptosis through mitochondrial pathways and were capable of causing oxidative stress in cancer cells. This highlights the potential for developing this compound as a lead compound for further drug development .
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-1-phenyl-5-propan-2-yltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O/c1-12(2)17-16(18(24)20-14-10-8-13(19)9-11-14)21-22-23(17)15-6-4-3-5-7-15/h3-12H,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVXYYXWIEAPORL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













